1-(6-chloro-2H-chromen-3-yl)ethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Chloro-2H-chromen-3-yl)ethanone can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of 6-chloro-2H-chromen-3-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-2H-chromen-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 6-chloro-2H-chromen-3-carboxylic acid.
Reduction: 1-(6-chloro-2H-chromen-3-yl)ethanol.
Substitution: Various substituted chromenones depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(6-chloro-2H-chromen-3-yl)ethanone varies depending on its application. In medicinal chemistry, the compound may exert its effects through the inhibition of specific enzymes or receptors. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation. The molecular targets and pathways involved are often studied using techniques such as molecular docking and biochemical assays .
Comparison with Similar Compounds
1-(6-Chloro-2H-chromen-3-yl)ethanone can be compared with other chromenone derivatives to highlight its uniqueness:
Similar Compounds: 1-(6-fluoro-2H-chromen-3-yl)ethanone, 1-(6-bromo-2H-chromen-3-yl)ethanone, and 1-(6-methyl-2H-chromen-3-yl)ethanone.
Uniqueness: The presence of the chlorine atom at the 6th position imparts distinct electronic and steric properties, influencing the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C11H9ClO2 |
---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
1-(6-chloro-2H-chromen-3-yl)ethanone |
InChI |
InChI=1S/C11H9ClO2/c1-7(13)9-4-8-5-10(12)2-3-11(8)14-6-9/h2-5H,6H2,1H3 |
InChI Key |
NRIVRPPXDDUOGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1 |
Origin of Product |
United States |
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